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Introduction

Indium-111 (In-111) labeled leukocyte scintigraphy is a cornerstone nuclear medicine imaging
technique for diagnosing occult infections.[1][2] This method leverages the natural physiological
process of leukocyte migration to sites of inflammation, providing a highly specific means of
localizing infection.[1][2] Autologous white blood cells (WBCs) are harvested from the patient,
radiolabeled with In-111 oxine, and then reinjected intravenously.[3] The subsequent
distribution of these radiolabeled cells is imaged using a gamma camera to identify areas of
abnormal accumulation, which are indicative of infection.[2] This technique is particularly
valuable when other imaging modalities, such as CT or MR, are inconclusive or
contraindicated.[1]

These application notes provide a comprehensive overview of the principles, protocols, and
clinical applications of In-111 leukocyte labeling for infection imaging.

Principle of the Method

The underlying principle of In-111 leukocyte imaging is the chemotactic response of
leukocytes, primarily neutrophils, to inflammatory signals released at the site of infection.[4] In-
111 oxine is a lipophilic chelate that can passively diffuse across the leukocyte cell membrane.
Once inside the cell, the In-111 dissociates from the oxine and binds to intracellular
components, effectively trapping the radioisotope within the leukocyte.[5] These labeled and
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viable leukocytes, when reinjected into the patient, circulate in the bloodstream and migrate to

areas of infection, allowing for their visualization through scintigraphic imaging.[2]

Applications

In-111 labeled WBC scintigraphy is a valuable tool for the diagnosis and localization of a

variety of infections, including:

o Osteomyelitis: Particularly in the appendicular skeleton.[1]

» Prosthetic Joint Infections: To differentiate between infection and aseptic loosening.[1]

e Vascular Graft Infections.[1]

e Intra-abdominal Abscesses.[1]

¢ Fever of Unknown Origin (FUO).[1]

» Diabetic Foot Infections: To distinguish between soft tissue infection and osteomyelitis.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and

characteristics of In-111 leukocyte labeling.

Table 1. Performance Characteristics of Indium-111 Labeled Leukocyte Imaging

Parameter Value

Reference

Labeling Efficiency 50% - 80%

[1]

Cell Viability (Trypan Blue o
. >98% (for validation)
Exclusion)

[6]

In Vitro Cell Efflux of 111In (<1

<5% [7]
hour)
Half-life of 111In 2.8 days [4]
Photon Energy 174 keV, 247 keV [4]
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Table 2: Diagnostic Accuracy of Indium-111 Labeled Leukocyte Scintigraphy for Various

Infections

Infection Type

Sensitivity

Specificity

Reference

Overall Infection

43% - 100%

69% - 92%

[8]

Osteomyelitis
(Overall)

84%

65%

[9]

Acute Osteomyelitis

90% - 95%

[5]

Chronic Osteomyelitis

60% - 90%

[5]

Prosthetic Joint

Infections

74% - 92%

68% - 92%

[2](8]

Diabetic Foot

Infections

73% - 89%

69% - 91%

[5]

Abdominal Abscesses

>90% (at 24 hours)

[2]

Vascular Graft

Infections

High

High

[8]

Fever of Unknown

Origin

Lower Utility

[8]

Table 3: Biodistribution of Indium-111 Labeled Leukocytes in Normal Subjects at 24 Hours
Post-Injection

Mean Percentage of

Organ . Reference
Injected Dose (%)

Spleen 31.2+18.3 [10][11]

Liver 26.3+10.8 [10][11]

Bone Marrow 142 +5.7 [10][11]

Remainder of Body 28.3+9.9 [10][11]
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Note: Transient pulmonary activity is normal and can be observed up to 4 hours post-injection.

[2]

Experimental Protocols

l. Leukocyte Isolation and Labeling with Indium-111
Oxine

This protocol outlines the aseptic procedure for isolating and radiolabeling autologous
leukocytes.

Materials:

» Sterile syringes and needles (19-21 gauge)

» Sterile centrifuge tubes (50 mL)

» Acid Citrate Dextrose (ACD) solution

e 6% Hydroxyethyl starch (HES)

» Sterile normal saline (0.9% NacCl)

e Indium-111 oxine solution (typically 18.5-37 MBq or 0.5-1.0 mCi)
e Patient's own plasma (autologous plasma)

e Laminar flow hood

Centrifuge

Procedure:

o Blood Collection: Aseptically collect 40-60 mL of whole blood from the patient into a syringe
containing ACD anticoagulant (typically in a 1:7 ratio of ACD to blood).

o Erythrocyte Sedimentation: Transfer the anticoagulated blood to a sterile 50 mL centrifuge
tube. Add 6% HES (typically in a 1:5 ratio of HES to blood) and gently mix. Allow the red
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blood cells to sediment by gravity for 30-60 minutes at room temperature.

o Leukocyte-Rich Plasma (LRP) Collection: Carefully aspirate the upper leukocyte-rich plasma
layer and transfer it to a new sterile centrifuge tube.

o Leukocyte Pelleting: Centrifuge the LRP at 150-450 x g for 5 minutes to obtain a leukocyte
pellet.

o Platelet-Rich Plasma Removal: Carefully remove and save the supernatant, which is
platelet-rich plasma (PRP). The remaining pellet contains the leukocytes.

o Leukocyte Washing: Gently resuspend the leukocyte pellet in 5-10 mL of sterile normal
saline and centrifuge again at 150-450 x g for 5 minutes. Discard the supernatant.

e Radiolabeling:
o Gently resuspend the washed leukocyte pellet in 1-2 mL of sterile normal saline.
o Add approximately 18.5-37 MBq (0.5-1.0 mCi) of In-111 oxine to the cell suspension.
o Incubate at room temperature for 15-30 minutes with gentle occasional mixing.

e Washing Post-Labeling: Add 5-10 mL of the previously saved autologous plasma to the
labeled cell suspension and centrifuge at 150-450 x g for 5 minutes. This step is crucial to
remove any unbound In-111 oxine.

o Final Preparation: Carefully remove and discard the supernatant. Gently resuspend the final
labeled leukocyte pellet in 5-10 mL of autologous plasma.

e Dose Preparation and Administration: Draw the labeled cell suspension into a sterile syringe
for intravenous administration to the patient. The injection should be administered slowly
through a large-bore needle (19-21 gauge) to prevent cell damage.

Il. Quality Control Procedures

Rigorous quality control is essential to ensure the efficacy and safety of the radiolabeled
leukocyte preparation.
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. Visual Inspection:

Procedure: Before reinjection, visually inspect the final cell suspension for any clots, clumps,
or aggregates.

Acceptance Criteria: The suspension should be free of any visible particulate matter.
. Labeling Efficiency Calculation:
Procedure:

o After the final washing step, measure the radioactivity of the labeled cell pellet and the
supernatant separately in a dose calibrator.

o Calculate the labeling efficiency using the following formula:

Acceptance Criteria: A labeling efficiency of 50-80% is generally considered acceptable.[1]
. Cell Viability Assay (Trypan Blue Exclusion - for validation):

Procedure:

o Mix a small aliquot of the final labeled cell suspension with an equal volume of 0.4%
Trypan Blue solution.

o Load the mixture onto a hemocytometer and examine under a microscope.
o Count the number of viable (unstained) and non-viable (blue-stained) cells.

Acceptance Criteria: For initial validation of the procedure, cell viability should be greater
than 98%.[6]

lll. Imaging Protocol

Patient Preparation: No specific patient preparation is required.

Imaging Equipment: A large field-of-view gamma camera equipped with a medium-energy
collimator.
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Imaging Procedure:

¢ Injection: Administer the In-111 labeled leukocytes intravenously. The typical adult dose is
10-18.5 MBq (0.25-0.5 mCi).[1]

e Imaging Timepoints:
o Early Imaging (optional): Planar images may be acquired at 1-4 hours post-injection.

o Standard Imaging: Planar and/or SPECT (Single Photon Emission Computed
Tomography) images are typically acquired at 18-24 hours post-injection.

e Image Acquisition:

o Planar Imaging: Acquire anterior and posterior whole-body images, as well as static spot
views of the region of interest.

o SPECT/CT Imaging: SPECT or SPECT/CT of specific areas can provide better localization
of abnormal uptake and anatomical correlation.

Image Interpretation:

e Normal Distribution: At 24 hours, normal physiological uptake of In-111 labeled leukocytes is
seen in the spleen, liver, and bone marrow.[2]

o Abnormal Accumulation: Focal areas of increased uptake outside of the normal distribution
are considered positive for infection or inflammation. The intensity of uptake at a suspected
site of infection is often compared to the uptake in the liver or spleen.

Visualizations
Neutrophil Chemotaxis Signaling Pathway

The migration of neutrophils to a site of infection is a complex process mediated by a cascade
of intracellular signaling events initiated by chemoattractants.
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Caption: Simplified signaling cascade in neutrophil chemotaxis.

Experimental Workflow for Indium-111 Leukocyte
Labeling

The following diagram illustrates the major steps involved in the preparation and administration
of In-111 labeled leukocytes.
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Workflow of Indium-111 Leukocyte Labeling and Imaging
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1. Blood Draw
(40-60 mL with ACD)

:

2. Erythrocyte Sedimentation
(with HES)

:

3. Collect Leukocyte-Rich
Plasma (LRP)

:

4. Centrifuge LRP to
Pellet Leukocytes

l

5. Resuspend and Incubate
with In-111 Oxine

l

6. Wash with Autologous
Plasma

:

7. Quality Control
(Visual, Labeling Efficiency)

:
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l

9. Gamma Camera Imaging
(18-24 hours post-injection)

l
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Caption: Step-by-step workflow for In-111 leukocyte labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. accessdata.fda.gov [accessdata.fda.gov]

2. Biodistribution and dosimetry of indium-111-polyclonal IgG in normal subjects - PubMed
[pubmed.ncbi.nim.nih.gov]

» 3. How do chemokines navigate neutrophils to the target site: Dissecting the structural
mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

e 4. jnm.snmjournals.org [jnm.snmjournals.org]
e 5. auntminnie.com [auntminnie.com]

e 6. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nim.nih.gov]
e 8. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nim.nih.gov]

e 9. Indium-111 white blood cell scans: sensitivity, specificity, accuracy, and normal patterns of
distribution - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. Indium-111-labeled white blood cells: dosimetry in children - PubMed
[pubmed.ncbi.nim.nih.gov]

e 11. Indium-111-labeled white blood cells: dosimetry in children (Journal Article) | OSTI.GOV
[osti.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Indium-111
Leukocyte Labeling in Infection Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102479#indium-111-leukocyte-labeling-for-infection-
imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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